Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10N2O2S·HCl It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the thiazole ring .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- 5-Amino-2-methylthiazole-4-carboxylic acid
- 2-Methylthiazole-5-amine
Uniqueness
Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
1337879-77-2 |
---|---|
Molecular Formula |
C7H11ClN2O2S |
Molecular Weight |
222.687 |
IUPAC Name |
ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-3-11-7(10)5-6(8)12-4(2)9-5;/h3,8H2,1-2H3;1H |
InChI Key |
JZNJGKRBEMLGGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)C)N.Cl |
Synonyms |
ethyl 5-aMino-2-Methylthiazole-4-carboxylate hydrochloride |
Origin of Product |
United States |
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